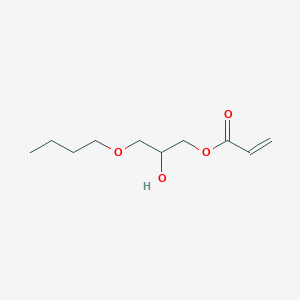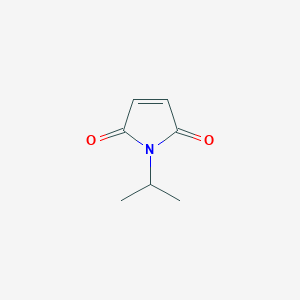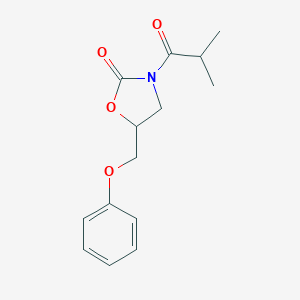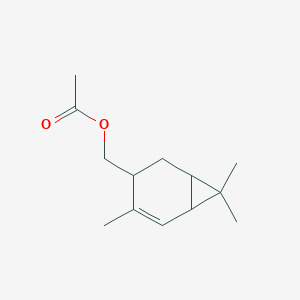![molecular formula C4H6 B087038 Bicyclo[1.1.0]butane CAS No. 157-33-5](/img/structure/B87038.png)
Bicyclo[1.1.0]butane
描述
Bicyclo[1.1.0]butane is a highly strained, small bicyclic hydrocarbon consisting of two cyclopropane rings fused through a common carbon-carbon bond. It is one of the most strained carbocycles known, with significant interest from chemists due to its unique structure and reactivity . The compound has been studied for over 50 years and has transitioned from a laboratory curiosity to a valuable synthetic building block .
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[1.1.0]butane can be synthesized through various methods, including:
Cyclopropanation Reactions: One common method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents.
Bridgehead Functionalization: Recent advancements have enabled the palladium-catalyzed cross-coupling on pre-formed bicyclo[1.1.0]butanes, allowing for late-stage diversification of the bridgehead position.
Industrial Production Methods: While industrial production methods are less common due to the compound’s high strain and reactivity, laboratory-scale synthesis remains the primary approach. Techniques such as directed metalation and cross-coupling have been developed to streamline the synthesis process .
化学反应分析
Types of Reactions: Bicyclo[1.1.0]butane undergoes various reactions, including:
Strain-Release Reactions: These reactions involve the cleavage of the strained central bond, leading to the formation of cyclobutanes or other ring systems.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by photoredox catalysis.
Substitution Reactions: Nucleophilic and electrophilic substitutions are common, with reagents such as organolithium compounds and halides.
Common Reagents and Conditions:
Nucleophiles: Organolithium reagents, Grignard reagents.
Electrophiles: Halides, carbonyl compounds.
Catalysts: Palladium, rhodium, and other transition metals.
Major Products:
Cyclobutanes: Formed through strain-release reactions.
Functionalized Bicyclo[1.1.0]butanes: Resulting from substitution reactions.
科学研究应用
Bicyclo[1.1.0]butane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex ring systems.
Bioconjugation: Acts as a covalent warhead for bioconjugation, enabling selective modification of biomolecules.
Drug Discovery: Its unique structure and reactivity make it a valuable scaffold in medicinal chemistry.
Material Science: Employed in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of bicyclo[1.1.0]butane involves its high strain energy, which drives its reactivity. The compound’s central carbon-carbon bond is highly strained, making it susceptible to cleavage in strain-release reactions . This reactivity allows it to participate in various transformations, including cycloadditions and substitutions .
相似化合物的比较
Bicyclo[1.1.1]pentane: Another highly strained bicyclic compound with a similar structure but different reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting unique chemical properties.
Uniqueness: this compound stands out due to its extreme strain and compact structure, making it one of the most reactive and versatile small ring systems in organic chemistry .
属性
IUPAC Name |
bicyclo[1.1.0]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-2-4(1)3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASLVGACQUUOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166180 | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-33-5 | |
| Record name | Bicyclo[1.1.0]butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(1.1.0)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BICYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK26N2Z3VC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B86977.png)





